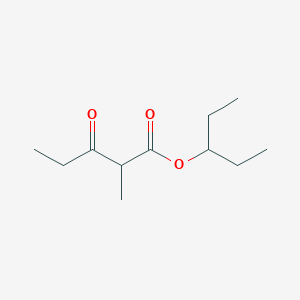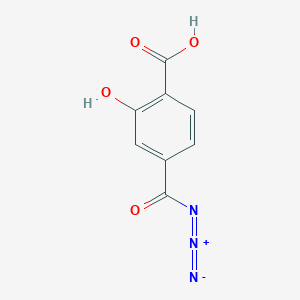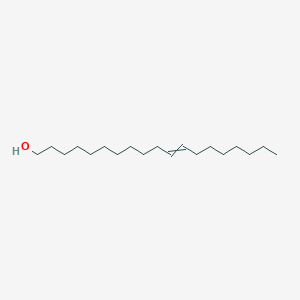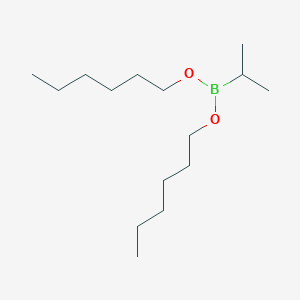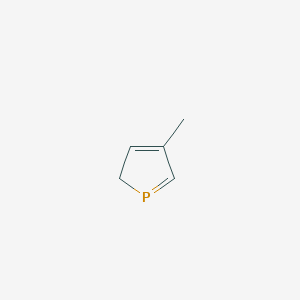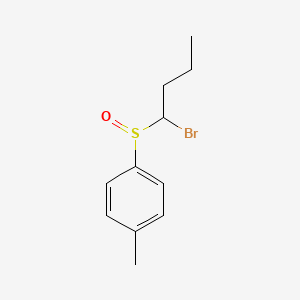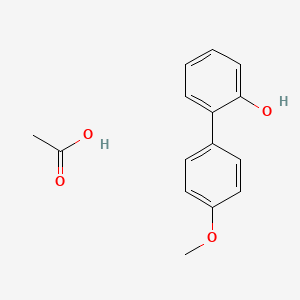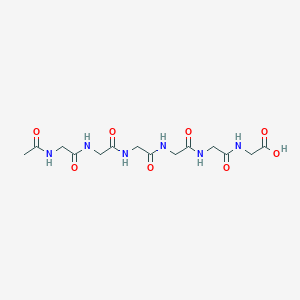
N-Acetylglycylglycylglycylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglycylglycylglycylglycylglycylglycine is a synthetic peptide compound composed of multiple glycine residues with an acetyl group attached to the N-terminus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each glycine residue is added using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and optimization of reaction conditions ensures efficient and cost-effective production.
化学反应分析
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine residues and acetic acid.
Oxidation: Oxidized peptide derivatives.
Substitution: Peptides with modified N-terminus groups.
科学研究应用
N-Acetylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and as a building block for larger peptides.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-Acetylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and glycine residues can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization of proteins.
相似化合物的比较
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylglutamic acid: An extracellular metabolite involved in various metabolic pathways.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycine is unique due to its repetitive glycine sequence and acetylated N-terminus, which confer distinct chemical and biological properties. Its simplicity and versatility make it a valuable tool in research and industrial applications.
属性
CAS 编号 |
164575-74-0 |
|---|---|
分子式 |
C14H22N6O8 |
分子量 |
402.36 g/mol |
IUPAC 名称 |
2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H22N6O8/c1-8(21)15-2-9(22)16-3-10(23)17-4-11(24)18-5-12(25)19-6-13(26)20-7-14(27)28/h2-7H2,1H3,(H,15,21)(H,16,22)(H,17,23)(H,18,24)(H,19,25)(H,20,26)(H,27,28) |
InChI 键 |
WIPNMYLWJQKJTM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


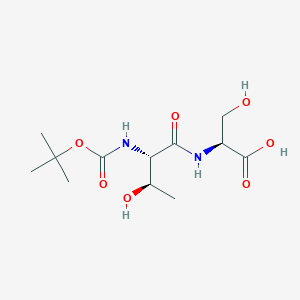
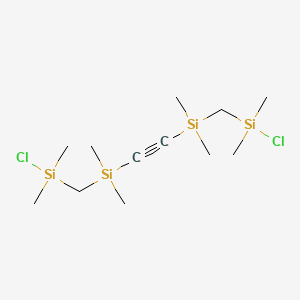

![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
